The Discovery and Elucidation of Ipomoeassin F: A Potent Cytotoxic Glycoresin from Ipomoea squamosa
The Discovery and Elucidation of Ipomoeassin F: A Potent Cytotoxic Glycoresin from Ipomoea squamosa
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Ipomoeassin F, a macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa, has emerged as a natural product of significant interest due to its potent cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and mechanism of action of Ipomoeassin F. It details the experimental protocols employed in its characterization and presents key quantitative data in a structured format. Furthermore, this document illustrates the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
The plant kingdom is a rich source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The genus Ipomoea, belonging to the Convolvulaceae family, is known for producing a class of resin glycosides with a wide array of biological activities. In 2005, a study of Ipomoea squamosa from the Suriname rainforest led to the isolation of five novel cytotoxic glycoresins, named ipomoeassins A-E.[1] Subsequent investigation of these compounds revealed their potent antiproliferative effects, particularly against the A2780 human ovarian cancer cell line.[1] This initial discovery paved the way for the identification of an even more potent analogue, Ipomoeassin F, which has since become a focal point of research due to its single-digit nanomolar cytotoxicity and unique mechanism of action.[1][2]
Discovery, Isolation, and Structural Elucidation
From Ipomoeassin A to F: A Serendipitous Discovery
Ipomoeassin F was discovered during the re-examination of a chromatographic fraction from the final HPLC separation of the initial Ipomoea squamosa leaf extract.[2] This fraction was previously presumed to be Ipomoeassin A due to a very similar ¹H NMR spectrum and an identical Rf value on TLC.[2] However, further analysis by reversed-phase HPLC revealed the presence of a new compound with a different retention time, which was subsequently named Ipomoeassin F.[2]
Structural Characterization
The structure of Ipomoeassin F was determined through a combination of spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established its molecular formula as C₄₄H₆₂O₁₅.[2] Extensive 2D NMR experiments, including HMQC, HMBC, and ROESY, were employed to piece together its complex macrocyclic structure. These analyses revealed a disaccharide core, comprised of fucose and glucose, integrated into a macrocyclic lactone ring. The connectivities between the sugar moieties, the fatty acid chain, and the various ester groups (acetyl, tigloyl, and E-cinnamoyl) were meticulously established through these spectroscopic methods.[2]
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features |
| Ipomoeassin F | C₄₄H₆₂O₁₅ | 830.99 | Macrocyclic glycoresin, disaccharide core (fucose, glucose), acetyl, tigloyl, and E-cinnamoyl ester groups. |
Biological Activity and Mechanism of Action
Ipomoeassin F exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC₅₀ values in the low nanomolar range.[1][3] Its high potency and unique structure prompted further investigation into its mechanism of action.
Identification of Sec61α as the Molecular Target
Through chemical proteomics approaches, Sec61α, the pore-forming subunit of the Sec61 protein translocon complex in the endoplasmic reticulum (ER), was identified as the direct binding partner of Ipomoeassin F.[1][4] This interaction is specific and reversible.[4][5] The binding of Ipomoeassin F to Sec61α obstructs the translocation of newly synthesized polypeptides into the ER lumen, a critical step in the biogenesis of most secretory and membrane proteins.[4][6]
Downstream Cellular Effects
The inhibition of protein translocation by Ipomoeassin F leads to a cascade of cellular events, ultimately resulting in cell death. In triple-negative breast cancer (TNBC) cells, Ipomoeassin F has been shown to significantly reduce the levels of ER molecular chaperones, such as PDIA6 and PDIA4, leading to ER stress, the unfolded protein response (UPR), and autophagy.[3][7] This disruption of protein homeostasis is the primary driver of its potent cytotoxic effects.[1]
| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |
| Ipomoeassin F | A2780 (Ovarian) | Cytotoxicity | 36 | [2] |
| Ipomoeassin D | A2780 (Ovarian) | Cytotoxicity | 35 | [1] |
| Ipomoeassin F | HCT-116 (Colon) | Cytotoxicity | Single-digit nM | [1] |
| Ipomoeassin F | MDA-MB-231 (TNBC) | Cytotoxicity | ~7 | [6] |
| Ipomoeassin F | U2-OS | Protein Secretion Inhibition | ~120 (EC₅₀) | [1] |
Experimental Protocols
Isolation of Ipomoeassin F
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Extraction: Dried and powdered leaves of Ipomoea squamosa are extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol.
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.
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Chromatographic Separation: The resulting fractions are further purified using a series of chromatographic techniques, including silica gel column chromatography.
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High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C8 column and a water/acetonitrile mobile phase) to yield pure Ipomoeassin F.[2]
Cytotoxicity Assay (A2780 Human Ovarian Cancer Cells)
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Cell Culture: A2780 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with serial dilutions of Ipomoeassin F for a specified period (e.g., 72 hours).
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Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the AlamarBlue assay or MTT assay. The absorbance is measured using a microplate reader.
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IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Target Identification via Chemical Proteomics
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Probe Synthesis: A biotinylated analogue of Ipomoeassin F is synthesized to serve as a chemical probe.[1]
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Cell Lysis and Probe Incubation: Live cells are incubated with the biotin probe, allowing it to bind to its cellular target(s). The cells are then lysed.
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Affinity Pulldown: The cell lysate is incubated with streptavidin-coated beads, which bind to the biotinylated probe and any associated proteins.[1]
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Protein Identification: The pulled-down proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.[1]
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Target Validation: The identity of the target protein (Sec61α) is confirmed through Western blotting and competition experiments using excess non-biotinylated Ipomoeassin F.[1]
Visualizations
Caption: Workflow for the discovery and structural elucidation of Ipomoeassin F.
Caption: Mechanism of action of Ipomoeassin F via inhibition of the Sec61α translocon.
Conclusion
The discovery of Ipomoeassin F from Ipomoea squamosa highlights the value of natural product exploration in identifying novel chemical entities with potent biological activities. Its unique macrocyclic glycoresin structure and its specific mechanism of action, involving the inhibition of the Sec61 protein translocon, make it a valuable tool for studying protein biogenesis and a promising lead compound for the development of new anticancer therapeutics. The detailed understanding of its discovery, structure, and biological function provides a solid foundation for future research aimed at optimizing its therapeutic potential and exploring the broader chemical diversity of the Ipomoea genus.
References
- 1. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipomoeassin F, a new cytotoxic macrocyclic glycoresin from the leaves of Ipomoea squamosa from the Suriname rainforest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones [ijbs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - Research - Institut Pasteur [research.pasteur.fr]
- 6. Synthesis, Biological Evaluation and Docking Studies of Ring-Opened Analogues of Ipomoeassin F [mdpi.com]
- 7. researchgate.net [researchgate.net]
